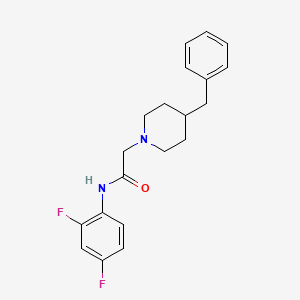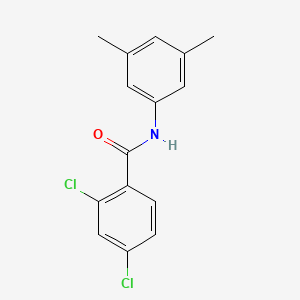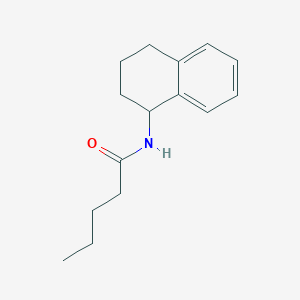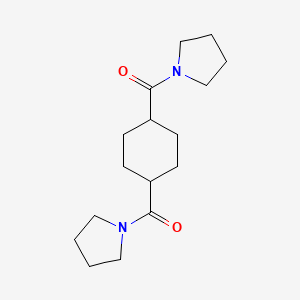
1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone, also known as BDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BDQ belongs to the class of isoquinoline derivatives and has been studied extensively for its pharmacological properties, particularly its mechanism of action and physiological effects.
Scientific Research Applications
1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone has been extensively studied for its potential as a therapeutic agent against tuberculosis (TB). TB is a bacterial infection that affects millions of people worldwide and is becoming increasingly resistant to traditional antibiotic treatments. This compound has shown promising results in preclinical studies against both drug-sensitive and drug-resistant strains of TB. It has also been shown to have synergistic effects when used in combination with other TB drugs.
Mechanism of Action
1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone's mechanism of action involves inhibiting the activity of the mycobacterial ATP synthase enzyme, which is essential for the survival and replication of TB bacteria. By inhibiting this enzyme, this compound disrupts the energy production of the bacteria and ultimately leads to their death.
Biochemical and Physiological Effects
This compound has been shown to have a high degree of selectivity for the mycobacterial ATP synthase enzyme, with minimal effects on human ATP synthase. This selectivity is thought to be responsible for its low toxicity and good safety profile.
Advantages and Limitations for Lab Experiments
1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone's selectivity and low toxicity make it an attractive candidate for further preclinical and clinical studies. However, its high cost and limited availability may present challenges for researchers.
Future Directions
There are several potential future directions for research on 1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area is the exploration of this compound's potential as a therapeutic agent for other bacterial infections. Additionally, further studies are needed to fully understand this compound's mechanism of action and its potential for drug resistance.
Synthesis Methods
1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone can be synthesized through a multi-step process that involves the reaction of 4-bromobenzaldehyde with cyclohexanone to form 4-bromophenylcyclohexanone. The resulting compound is then reacted with ammonium acetate and palladium on carbon to yield this compound. This synthesis method has been optimized and yields high purity this compound with good yields.
Properties
IUPAC Name |
1-(4-bromophenyl)-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-12-7-5-10(6-8-12)15-13-4-2-1-3-11(13)9-14(18)17-15/h1-8,15H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDHYXDVCUIOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5226533.png)



![1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine](/img/structure/B5226566.png)

![ethyl 5-ethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5226603.png)


![N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5226628.png)

![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide](/img/structure/B5226639.png)
![N~1~-(4-isopropylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5226646.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5226654.png)
